molecular formula C9H7N3S B13854138 5-Isothiocyanato-1-methylindazole

5-Isothiocyanato-1-methylindazole

Cat. No.: B13854138
M. Wt: 189.24 g/mol
InChI Key: JWXWQNGWSTYBST-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1-methylindazole is a heterocyclic compound that belongs to the class of indazoles Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-1-methylindazole typically involves the reaction of 1-methylindazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methylindazole with phenyl isothiocyanate under mild conditions, often in the presence of a solvent like dimethylbenzene . Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs scalable and safe methods. One such method is the one-pot synthesis from primary amines under aqueous conditions, which is both economical and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-1-methylindazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles and heterocyclic compounds, which can have significant biological activities.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-1-methylindazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts. This reactivity is responsible for its antimicrobial and anticancer activities . The compound can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to its protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiocyanato-1-methylindazole is unique due to the presence of both the indazole ring and the isothiocyanate group

Properties

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

5-isothiocyanato-1-methylindazole

InChI

InChI=1S/C9H7N3S/c1-12-9-3-2-8(10-6-13)4-7(9)5-11-12/h2-5H,1H3

InChI Key

JWXWQNGWSTYBST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=C=S)C=N1

Origin of Product

United States

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